molecular formula C21H16F3N5OS B2650629 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 894063-74-2

2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2650629
CAS No.: 894063-74-2
M. Wt: 443.45
InChI Key: MLLVZFZICBBSJU-UHFFFAOYSA-N
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Description

2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolopyridazine core, which is known for its diverse biological activities, and a trifluoromethylphenyl group, which often enhances the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The subsequent thiolation step introduces the thioether linkage, often using thiolating agents like thiourea or Lawesson’s reagent. The final step involves the acylation of the thiolated intermediate with 4-(trifluoromethyl)phenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core may interact with biological macromolecules, disrupting their normal function, while the trifluoromethylphenyl group enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide
  • 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-chlorophenyl)acetamide

Comparison

Compared to its analogs, 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which often enhances the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a more promising candidate for drug development and other applications.

Properties

IUPAC Name

2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5OS/c1-13-2-4-14(5-3-13)17-10-11-18-26-27-20(29(18)28-17)31-12-19(30)25-16-8-6-15(7-9-16)21(22,23)24/h2-11H,12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLVZFZICBBSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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